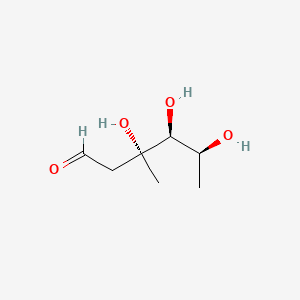
Naratriptan hydrochloride
Vue d'ensemble
Description
Naratriptan Hydrochloride is a selective 5-HT1B/1D receptor agonist used to treat acute migraine headaches in adults . It works in the brain to relieve the pain from migraine headaches . Many people find that their headaches go away completely after they take naratriptan .
Synthesis Analysis
The synthesis of Naratriptan involves several steps. One process involves reacting a compound of formula (3) with a compound of the formula HCCR, where Z is a protecting group, Y is a leaving group, and R is a trialkyl silyl group, a trialkylstannyl group, or a zinc (II) halide . Another process involves the reaction of 5-bromoindole with N-methyl-4-piperidone to get 3-substituted indole derivative .Molecular Structure Analysis
The molecular formula of Naratriptan Hydrochloride is C17H25N3O2S ·HCl . Its molecular weight is 371.93 .Chemical Reactions Analysis
Naratriptan is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors . It is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists .Physical And Chemical Properties Analysis
Naratriptan Hydrochloride is a white to pale yellow solid, soluble in water . Its solubility in water is 36.7 g/l at 25 °C .Applications De Recherche Scientifique
Migraine Treatment
Naratriptan Hydrochloride (NAR) is a selective serotonin (5-HT1) agonist . It is used for the acute treatment of the headache phase of migraine attacks . It is available in strengths of 1 and 2.5 mg and can be administered orally or subcutaneously .
Brain Targeting
Research has highlighted the formulation of a target drug delivery system to treat migraines via the olfactory lobe through the intranasal route using an ethosomal thermoreversible gel . This drug-loaded in situ mucoadhesive gel could release the drug for a longer duration of time, which can improve the bioavailability, providing a new dimension to the treatment of migraines .
Pharmacokinetic Studies
The drug has been used in pharmacokinetic studies . A highly sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) method was developed for the quantification of Naratriptan in human plasma .
Stability-Indicating HPTLC Method
A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method has been developed and validated for the estimation of Naratriptan-HCl in pharmaceutical dosage forms and its content uniformity testing . Naratriptan-HCl was subjected to alkaline, acidic, oxidative, neutral, thermal (dry heat), and photo-degradation conditions .
Chromatographic Separation
Naratriptan has been used in studies to optimize chromatographic separation conditions from matrix and ion suppression effects .
Formulation Development
Naratriptan has been used in the development of various formulations. For instance, it has been used in the development of Poloxamer-Based In Situ Nasal Gel of Naratriptan Hydrochloride Deformable Vesicles .
Safety And Hazards
Naratriptan may cause serious side effects. Some of these include fast or pounding heartbeats, numbness or tingling and a pale or blue-colored appearance in fingers or toes, pain or heavy feeling in legs, hip pain, burning pain in feet, sudden and severe stomach pain, bloody diarrhea, constipation, fever, weight loss, dangerously high blood pressure, severe headache, blurred vision, pounding in neck or ears, nosebleed, anxiety, confusion, severe chest pain, shortness of breath, irregular heartbeats, seizure .
Propriétés
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZYKMQFAUBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049064 | |
| Record name | Naratriptan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naratriptan hydrochloride | |
CAS RN |
143388-64-1 | |
| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143388-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naratriptan hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143388641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naratriptan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NARATRIPTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X8X4P12Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Naratriptan Hydrochloride in treating migraines?
A1: Naratriptan Hydrochloride is a selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonist, primarily targeting the 5-HT1D and 5-HT1B receptor subtypes. [] By activating these receptors located on intracranial blood vessels, it induces vasoconstriction, which helps alleviate migraine headaches. [] Additionally, stimulating 5-HT1D/1B receptors on sensory nerve endings in the trigeminal system may reduce the release of pro-inflammatory neuropeptides, further contributing to its antimigraine effects. []
Q2: What is the molecular formula and weight of Naratriptan Hydrochloride?
A2: The molecular formula of Naratriptan Hydrochloride is C17H26ClN3O2S, and its molecular weight is 375.93 g/mol. []
Q3: Are there any spectroscopic techniques used to characterize Naratriptan Hydrochloride?
A3: Yes, several spectroscopic techniques are employed in the characterization and analysis of Naratriptan Hydrochloride. UV-Spectrophotometry is widely utilized, with the drug exhibiting a maximum absorbance (λmax) at 281 nm. [] Additionally, researchers have developed and validated a spectrofluorimetric method, measuring fluorescence intensity at 355.0 nm after excitation at 230.0 nm. [] This method has proven useful for both quantifying Naratriptan Hydrochloride and assessing its stability under various conditions. []
Q4: What are some innovative approaches to improve the delivery and bioavailability of Naratriptan Hydrochloride?
A4: Several innovative drug delivery systems have been explored to enhance the bioavailability and therapeutic efficacy of Naratriptan Hydrochloride. These include:
- Orally Disintegrating Tablets (ODTs): Freeze-dried ODTs have shown promise in achieving rapid disintegration times (<10 seconds), potentially leading to faster onset of action. []
- Buccal Mucoadhesive Tablets: Formulations utilizing bioadhesive polymers like Carbopol 934P and Methocel K4M have been investigated for buccal delivery, aiming to enhance drug absorption through the buccal mucosa. []
- Nasal Gels: Researchers have developed in situ gelling systems for intranasal administration, employing polymers like Carbopol 940 and Xanthan gum to prolong drug residence time in the nasal cavity and potentially enhance brain targeting. [, ]
- Ethosomes and Deformable Vesicles: Studies have explored incorporating Naratriptan Hydrochloride into ethosomes and deformable vesicles for intranasal delivery, aiming to improve drug permeation across the nasal mucosa and enhance brain targeting efficiency. [, ]
Q5: What analytical methods are commonly employed for the quantification of Naratriptan Hydrochloride in pharmaceutical formulations?
A5: Several analytical techniques are employed for the accurate quantification of Naratriptan Hydrochloride in pharmaceutical formulations.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods, often coupled with UV detection, are widely used for their sensitivity, selectivity, and reproducibility. [, , , ]
- UV-Spectrophotometry: This technique offers a simple and cost-effective approach for routine analysis, relying on the drug's characteristic absorbance at specific wavelengths. [, , ]
- Spectrofluorimetry: This method, based on the drug's fluorescence properties, provides high sensitivity and selectivity for quantifying Naratriptan Hydrochloride in various matrices, including pharmaceutical formulations. []
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC coupled with densitometry has been employed as a stability-indicating method, allowing for the separation and quantification of Naratriptan Hydrochloride and its potential degradation products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)
![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)
